molecular formula C11H22O6 B12672502 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol CAS No. 69496-26-0

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol

Cat. No.: B12672502
CAS No.: 69496-26-0
M. Wt: 250.29 g/mol
InChI Key: CTIDLNQUMVCIPN-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H22O6 It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The hydroxyl group is then introduced through a subsequent reaction with a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol involves its interaction with specific molecular targets. The compound’s multiple ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is unique due to its specific combination of ether linkages and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies .

Properties

CAS No.

69496-26-0

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

1,4,7,10,13-pentaoxacyclohexadecan-15-ol

InChI

InChI=1S/C11H22O6/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11/h11-12H,1-10H2

InChI Key

CTIDLNQUMVCIPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCOCCO1)O

Origin of Product

United States

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